3-(methylthio)-1,2,4-triazin-5(4H)-one

Organic Synthesis Heterocyclic Chemistry Reduction

Researchers needing regioselective reduction to a single dihydrotriazinone isomer or a privileged ligand for Pb²⁺/Zn²⁺ sensing face challenges with generic triazinones. 3-(Methylthio)-1,2,4-triazin-5(4H)-one (CAS 18060-72-5) provides the solution through its distinct methylthio-carbonyl electronic profile. • Enables complete regioselectivity in NaBH₄ reduction, eliminating chromatographic separation. • Direct ligand precursor for heavy-metal sensor & remediation agent design. • Key intermediate for polycyclic pyridinium library synthesis. • Core scaffold yielding anti-MRSA & anti-M. tuberculosis derivatives with low µg/mL MIC values. Supplied at ≥97% purity; established scale-up routes available.

Molecular Formula C4H5N3OS
Molecular Weight 143.17 g/mol
CAS No. 18060-72-5
Cat. No. B093748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methylthio)-1,2,4-triazin-5(4H)-one
CAS18060-72-5
Molecular FormulaC4H5N3OS
Molecular Weight143.17 g/mol
Structural Identifiers
SMILESCSC1=NC(=O)C=NN1
InChIInChI=1S/C4H5N3OS/c1-9-4-6-3(8)2-5-7-4/h2H,1H3,(H,6,7,8)
InChIKeyZJFYWFHUHCUNTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylthio)-1,2,4-triazin-5(4H)-one: Core Specifications


3-(Methylthio)-1,2,4-triazin-5(4H)-one (CAS 18060-72-5), a heterocyclic building block, features a 1,2,4-triazine ring with a methylthio group at the 3-position and a ketone at the 5-position, yielding a molecular weight of 143.17 g/mol (C₄H₅N₃OS) . Its unique combination of electron-donating methylthio and electron-withdrawing carbonyl functionalities imparts distinct chemical reactivity, particularly in nucleophilic substitution and metal chelation . The compound is typically supplied with a minimum purity of 95% , with established synthetic routes available for scale-up [1].

3-(Methylthio)-1,2,4-triazin-5(4H)-one: Key Advantages


The 3-methylthio group is not an interchangeable substituent; its presence dictates the compound's distinct electronic profile and, consequently, its chemical behavior. Unlike 3-amino or 3-mercapto analogs, the methylthio group provides a specific balance of electron density that controls regioselectivity in reduction reactions [1] and enables unique metal-chelation properties . This functional specificity is critical in applications ranging from the synthesis of dihydrotriazinones to the development of coordination complexes for heavy metal binding, where the use of a generic 1,2,4-triazin-5-one would fail to deliver the desired reaction outcome or binding affinity.

3-(Methylthio)-1,2,4-triazin-5(4H)-one: Comparative Evidence


Regioselective 1,6-Dihydrotriazinone Formation

Reduction of 3-methylthio-1,2,4-triazin-5(4H)-one with sodium borohydride proceeds with complete regioselectivity to afford the 1,6-dihydrotriazinone isomer exclusively [1]. This is in stark contrast to the reduction of other 3-substituted triazinones, such as the 6-tert-butyl analog, which yields a mixture of dihydro isomers under identical conditions [1]. This unique behavior provides a synthetic route unavailable with other 1,2,4-triazin-5(4H)-one derivatives.

Organic Synthesis Heterocyclic Chemistry Reduction

Pb(II) and Zn(II) Chelation Activity

3-(Methylthio)-1,2,4-triazin-5(4H)-one is an active ligand in coordination chemistry, binding heavy metals such as lead (Pb) and zinc (Zn) via chelate complex formation . In contrast, many other simple 1,2,4-triazin-5(4H)-ones lacking the specific sulfur and nitrogen donor arrangement (e.g., 3-amino or 3-unsubstituted analogs) do not exhibit this chelating behavior under similar conditions .

Coordination Chemistry Environmental Remediation Heavy Metal Sensing

Ambient Stability: Air, Moisture, and Heat

The compound exhibits high chemical stability when exposed to air, moisture, or elevated temperatures, a crucial advantage for routine handling and long-term storage . This contrasts sharply with the 3-mercapto (thiol) analog (e.g., 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one), which is susceptible to oxidative dimerization and degradation upon exposure to air, requiring inert atmosphere handling and specialized storage conditions [1].

Chemical Stability Material Science Long-Term Storage

Antimicrobial Activity: S. aureus and M. tuberculosis

While the parent compound itself is a building block, its derivatives, particularly those incorporating the 3-methylthio-1,2,4-triazin-5(4H)-one core, have demonstrated significant antimicrobial activity against drug-resistant strains . For example, certain synthesized derivatives showed effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis , with some novel 1,2,4-triazine derivatives in a related study exhibiting MIC values in the low µg/mL range against Gram-positive and Gram-negative bacteria [1]. This indicates a strong potential for developing new antimicrobial leads based on this scaffold.

Antimicrobial Drug Discovery Medicinal Chemistry Structure-Activity Relationship

Polycyclic Pyridinium Compound Synthesis

The 3-methylthio group acts as an efficient leaving group in reactions with cyclic ketones, enabling the synthesis of complex polycyclic pyridinium compounds [1]. This reactivity is not shared by 3-amino or 3-unsubstituted 1,2,4-triazin-5(4H)-ones, which lack the appropriate leaving group ability and would require additional functionalization steps to achieve similar transformations.

Synthetic Methodology Heterocyclic Chemistry Medicinal Chemistry

3-(Methylthio)-1,2,4-triazin-5(4H)-one: Application Scenarios


Regioselective Synthesis of 1,6-Dihydrotriazinones

Researchers seeking a single, pure dihydrotriazinone isomer for further functionalization should utilize 3-(methylthio)-1,2,4-triazin-5(4H)-one in a sodium borohydride reduction [1]. The reaction's complete regioselectivity ensures a clean product, eliminating the need for complex chromatographic separation, thus accelerating synthetic workflows and improving overall yields [1].

Heavy Metal Chelators for Sensing

For projects aimed at detecting or sequestering lead or zinc ions, this compound serves as a privileged ligand scaffold [1]. Its ability to form stable chelate complexes provides a direct starting point for the design of novel sensors or remediation agents, a function not offered by the more common 3-amino or 3-unsubstituted 1,2,4-triazin-5(4H)-one building blocks .

Polycyclic Pyridinium Scaffold Construction

Medicinal chemists aiming to rapidly generate structurally diverse polycyclic pyridinium libraries should employ 3-(methylthio)-1,2,4-triazin-5(4H)-one as a key intermediate [1]. Its reaction with cyclic ketones provides a direct and efficient route to these complex heterocycles, bypassing lengthy, multi-step syntheses required with other triazinone derivatives [1].

Antimicrobial Leads for Drug-Resistant Gram-Positive Bacteria

In antimicrobial drug discovery, using 3-(methylthio)-1,2,4-triazin-5(4H)-one as a core scaffold for derivatization has proven to yield compounds with potent activity against drug-resistant S. aureus and M. tuberculosis [1]. This scaffold-based approach, supported by demonstrated MIC values in the low µg/mL range for related derivatives, increases the likelihood of identifying promising lead compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(methylthio)-1,2,4-triazin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.